2-(3-Bromophenyl)-4,5-dimethyl-1H-imidazole
CAS No.:
Cat. No.: VC17733427
Molecular Formula: C11H11BrN2
Molecular Weight: 251.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11BrN2 |
|---|---|
| Molecular Weight | 251.12 g/mol |
| IUPAC Name | 2-(3-bromophenyl)-4,5-dimethyl-1H-imidazole |
| Standard InChI | InChI=1S/C11H11BrN2/c1-7-8(2)14-11(13-7)9-4-3-5-10(12)6-9/h3-6H,1-2H3,(H,13,14) |
| Standard InChI Key | YAYDOHHMYOXBNX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(N1)C2=CC(=CC=C2)Br)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule consists of a five-membered imidazole ring substituted with methyl groups at positions 4 and 5, along with a 3-bromophenyl moiety at position 2. This substitution pattern influences electronic distribution and steric interactions, critical for its reactivity and biological activity .
Molecular Formula:
Molecular Weight: 251.12 g/mol
IUPAC Name: 2-(3-Bromophenyl)-4,5-dimethyl-1H-imidazole
SMILES: CC1=C(N=C(N1)C2=CC(=CC=C2)Br)C
Crystallographic and Conformational Insights
While crystallographic data for this specific isomer are unavailable, analogs such as 2-(2-bromophenyl)-4,5-dimethyl-1H-imidazole exhibit planar imidazole rings with dihedral angles of 15–25° between the aryl and heterocyclic planes . The meta-bromo substitution likely reduces steric hindrance compared to ortho-substituted derivatives, enhancing rotational freedom.
Synthetic Methodologies
Bromination Strategies
Bromination of pre-formed imidazole cores represents a common approach. For example, 1,2-dimethylimidazole undergoes dibromination using bromosuccinimide (NBS) in dimethylformamide (DMF) to yield 4,5-dibromo-1,2-dimethyl-1H-imidazole, followed by selective debromination with isopropyl magnesium chloride to isolate mono-brominated products . Adapting this protocol, the 3-bromophenyl group could be introduced via Suzuki–Miyaura coupling using 3-bromophenylboronic acid and a halogenated imidazole precursor.
Table 1: Optimization of Bromination Conditions
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Brominating Agent | NBS (2.5 equiv) | 80 |
| Solvent | DMF | – |
| Temperature | 25°C | – |
| Reaction Time | 6 hours | – |
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., CHCl). Stability studies on analogs indicate no decomposition under inert atmospheres at temperatures below 150°C .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR (DMSO-d):
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NMR:
Infrared (IR) Spectroscopy:
Challenges and Future Directions
Synthetic Hurdles
Regioisomeric byproducts during bromination and coupling reactions remain a challenge. Advanced purification techniques (e.g., preparative HPLC) are essential for isolating the meta-substituted isomer.
Pharmacological Validation
In vitro and in vivo studies are required to confirm bioactivity. Computational modeling (e.g., molecular docking) could prioritize target enzymes for experimental validation.
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